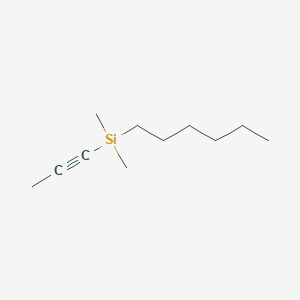
Hexyl(dimethyl)(prop-1-yn-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl(dimethyl)(prop-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of a hexyl group, two methyl groups, and a prop-1-yn-1-yl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl(dimethyl)(prop-1-yn-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of hexylacetylene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of hexylacetylene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a platinum catalyst remains essential, and the reaction is often carried out at elevated temperatures and pressures to maximize yield and minimize reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl(dimethyl)(prop-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with altered substituents.
Substitution: New organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Hexyl(dimethyl)(prop-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Hexyl(dimethyl)(prop-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, facilitating the formation of stable siloxane and silane linkages. These interactions are crucial in the compound’s role as a hydrosilylation reagent and in its applications in material science.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(prop-1-yn-1-yl)silane
- Hexyl(trimethyl)silane
- Dimethyl(prop-1-yn-1-yl)silane
Uniqueness
Hexyl(dimethyl)(prop-1-yn-1-yl)silane is unique due to the combination of its hexyl, dimethyl, and prop-1-yn-1-yl groups. This specific arrangement of substituents imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
93094-71-4 |
|---|---|
Fórmula molecular |
C11H22Si |
Peso molecular |
182.38 g/mol |
Nombre IUPAC |
hexyl-dimethyl-prop-1-ynylsilane |
InChI |
InChI=1S/C11H22Si/c1-5-7-8-9-11-12(3,4)10-6-2/h5,7-9,11H2,1-4H3 |
Clave InChI |
AZMGFLXSGNNAMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](C)(C)C#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
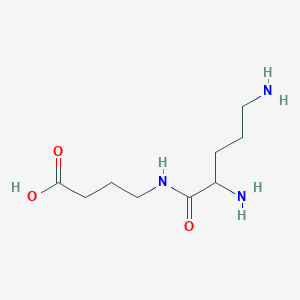
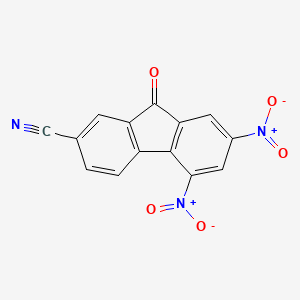
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)
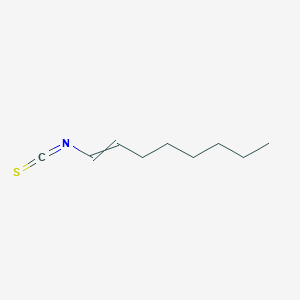
![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
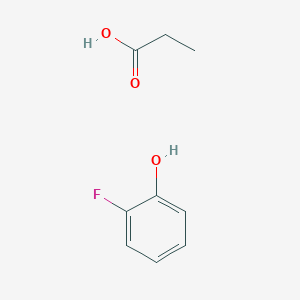
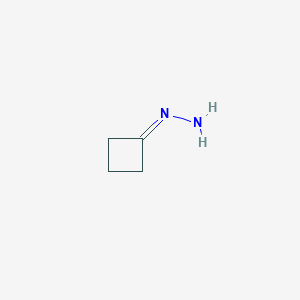
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)
![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)
